Loperamide phenyl

概要

説明

Loperamide phenyl is a derivative of Loperamide, an opioid receptor agonist commonly used as an anti-diarrheal agent. This compound is often used in research settings to study the pharmacological properties and potential therapeutic applications of Loperamide and its derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Loperamide phenyl typically involves the reaction of 4-chlorobiphenyl with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane, at a temperature range of 20-60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems .

化学反応の分析

Types of Reactions

Loperamide phenyl undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogen substitution reactions are common, often using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

科学的研究の応用

Medical Applications

1. Antidiarrheal Treatment

- Indications : Loperamide is commonly used for treating acute diarrhea, irritable bowel syndrome, and reducing ileostomy output. It is available over-the-counter and has been widely utilized since its introduction in 1976 .

- Dosage : The typical starting dose for adults is 4 mg, followed by 2 mg after each unformed stool, with a maximum daily dose of 8 mg for over-the-counter use .

2. Chemotherapy-Induced Diarrhea

- Off-Label Use : Loperamide has been employed off-label to manage diarrhea resulting from chemotherapy treatments. The American Society of Clinical Oncology recommends its use in patients undergoing immune checkpoint inhibitor therapy, provided that infections are ruled out .

3. Potential in Oncology

- Mixed Lineage Leukemia (MLL) : Recent studies suggest that loperamide derivatives may inhibit the proliferation of MLL leukemia cells by disrupting the interaction between menin protein and MLL protein. This application shows promise in targeting specific cancer mechanisms, potentially offering new therapeutic avenues for treating this aggressive form of leukemia .

Pharmacokinetics and Safety

Loperamide exhibits high lipophilicity and low bioavailability due to extensive first-pass metabolism. Its pharmacokinetic profile includes:

- Absorption : Peak plasma concentrations occur 4-5 hours post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8 and CYP3A4) into N-desmethylloperamide, which has its own pharmacological effects .

- Elimination : The elimination half-life ranges from 9.1 to 14.4 hours, with excretion predominantly via feces .

Safety Concerns

While loperamide is generally safe at therapeutic doses, misuse has led to significant adverse effects:

- Cardiotoxicity : High doses can cause life-threatening ventricular arrhythmias, including torsades de pointes. Case studies have documented instances of cardiac arrest associated with excessive loperamide use .

- Neurotoxicity : Metabolites such as N-methyl-4-phenylpyridinium may pose neurotoxic risks under certain conditions .

Case Studies

Case Study 1: Cardiac Toxicity

A 46-year-old male experienced cardiac arrest attributed to loperamide overdose after consuming up to 200 mg daily for chronic diarrhea management. The patient exhibited QTc prolongation, which resolved during hospitalization, highlighting the risks associated with high-dose loperamide use .

Case Study 2: MLL Treatment

In vitro studies demonstrated that loperamide could induce G0/G1 phase arrest in MLL leukemia cells, suggesting its potential as a therapeutic agent against this malignancy by targeting specific molecular interactions involved in tumor growth .

作用機序

The mechanism of action of Loperamide phenyl involves its interaction with opioid receptors in the gastrointestinal tract. It decreases peristalsis and fluid secretion, delays colonic transit time, and increases the absorption of fluids and electrolytes . The compound primarily targets the mu-opioid receptors, leading to its anti-diarrheal effects .

類似化合物との比較

Similar Compounds

Loperamide: The parent compound, widely used as an anti-diarrheal agent.

Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.

Haloperidol: Although primarily an antipsychotic, it shares structural similarities with Loperamide.

Uniqueness

Loperamide phenyl is unique due to its specific structural modifications, which may result in different pharmacological properties compared to its parent compound, Loperamide. These modifications can influence its binding affinity, efficacy, and safety profile .

生物活性

Loperamide phenyl, a derivative of the well-known antidiarrheal agent loperamide, has garnered attention due to its enhanced biological activity and pharmacological properties. This article delves into the biological mechanisms, therapeutic applications, and associated risks of this compound, supported by case studies and research findings.

Overview of this compound

Loperamide is a synthetic piperidine derivative primarily used to treat diarrhea. Its mechanism of action involves agonism at the mu-opioid receptors in the gastrointestinal tract, which effectively reduces bowel motility and increases fluid absorption. The addition of a phenyl group in this compound is believed to enhance its efficacy and specificity compared to its parent compound.

Antidiarrheal Properties

This compound exhibits significant antidiarrheal effects by:

- Reducing peristalsis in the intestines.

- Increasing the tone of the anal sphincter, thereby reducing urgency and incontinence.

- Enhancing fluid absorption from the gastrointestinal tract .

Research indicates that this compound can significantly decrease stool frequency in models of induced diarrhea, demonstrating its effectiveness as an antidiarrheal agent .

The primary mechanisms through which this compound exerts its effects include:

- Mu-opioid receptor agonism : Binding to these receptors inhibits enteric neuron excitability, leading to decreased neurotransmitter release and reduced intestinal motility.

- Inhibition of acetylcholine and prostaglandin release : This action further decreases peristaltic activity and promotes intestinal absorption .

QTc Prolongation and Cardiac Arrhythmias

While this compound is effective for treating diarrhea, there are significant safety concerns associated with its use, particularly regarding cardiac health. Several case studies have reported instances of torsade de pointes (TdP) and ventricular arrhythmias linked to high doses of loperamide:

- Case Report on Torsade de Pointes : A 26-year-old male ingested large doses of loperamide alongside cimetidine to achieve euphoric effects. This combination led to markedly prolonged QTc intervals and recurrent TdP episodes. The case highlights the potential for serious cardiac complications due to misuse of loperamide .

- Ventricular Fibrillation Due to Overdose : Another report described a 46-year-old male who experienced cardiac arrest after chronic use of high-dose loperamide. The patient had underlying long QT syndrome exacerbated by loperamide overdose, leading to life-threatening arrhythmias .

These cases underscore the importance of monitoring for cardiac side effects, especially in patients using high doses or combining loperamide with other medications that affect cardiac conduction.

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other compounds known for their pharmacological effects. The following table summarizes these comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Diphenoxylate | High | Antidiarrheal | CNS effects; crosses blood-brain barrier |

| Haloperidol | Moderate | Antipsychotic | Strong CNS penetration; sedative effects |

| Dextromethorphan | Moderate | Cough suppressant | NMDA antagonist properties |

| Fentanyl | Low | Analgesic | Potent mu-opioid agonist; high potency |

This compound is unique due to its minimal central nervous system penetration compared to diphenoxylate and haloperidol, making it a safer option for treating diarrhea without significant side effects.

特性

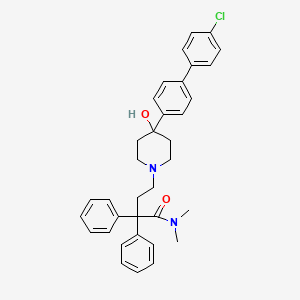

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNODUPEBZSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-94-0 | |

| Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。